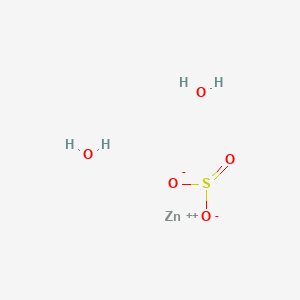
三羟基硬脂酸酯
描述
Hydrogenated castor oil (HCO) is derived from the natural oil obtained from the seed of the castor plant, which is unique due to its high content of ricinoleic acid, a hydroxylated, unsaturated C18 fatty acid . Castor oil is a versatile feedstock used in the production of various chemical commodities, including lubricating greases, cosmetics, and biofuels .
Synthesis Analysis
The synthesis of hydrogenated castor oil involves catalytic hydrogenation processes. One method uses palladium on carbon (Pd/C) as a catalyst with limonene as a hydrogen source, achieving high modification percentages of castor oil at elevated temperatures . Another approach employs low-pressure hydrogenation with a nickel catalyst to produce a saturated waxy product rich in hydroxy stearic acid . Catalytic transfer hydrogenation (CTH) is also used as a green chemistry approach to reduce the carbon-carbon double bond in ricinoleic acid .
Molecular Structure Analysis
Upon hydrogenation, the molecular structure of castor oil changes significantly. The process typically targets the unsaturated bonds in ricinoleic acid, leading to the formation of various hydrogenated products, including heptadecane, a major diesel fuel component, and 12-hydroxy and 12-keto stearic derivatives . Dehydration and splitting of hydrogenated castor oil can produce iso-oleic acids with trans configuration double bonds .
Chemical Reactions Analysis
The chemical reactions involved in the hydrogenation of castor oil include deoxygenation via decarbonylation, hydrogenation of double bonds, and hydrogenation of the hydroxyl group of methyl ricinoleate . Additionally, the hydrogenation process can be accompanied by dehydrogenation, leading to a mixture of hydroxylated and ketone derivatives .
Physical and Chemical Properties Analysis
The physical properties of castor oil and its hydrogenated derivatives have been studied, revealing low slip melting points and high viscosity, which do not crystallize even at low temperatures . The rheological properties of HCO crystals in surfactant-rich aqueous suspensions have been analyzed, showing that they behave according to a colloidal gel in the transient regime . The optimization of gas chromatographic-mass spectrometric analysis has been carried out for the determination of fatty acids in hydrogenated castor oil, indicating the complexity of its composition .
科学研究应用
三羟基硬脂酸酯,也称为氢化蓖麻油,在各个领域都具有多个科学研究应用。以下是对六个独特应用的全面分析:
化妆品和个人护理
三羟基硬脂酸酯因其润肤、保湿和增稠特性而被广泛用于化妆品中。 它有助于改善产品的质地和触感,使其更光滑,更受消费者欢迎 .
制药应用
在制药中,三羟基硬脂酸酯用作软膏生产的成分。 它在配方中充当增稠剂和稳定剂 .
流变添加剂
作为流变添加剂,三羟基硬脂酸酯在各种油(包括矿物油、植物油和硅油)以及低极性脂肪族溶剂中提供触变增稠(剪切稀化特性) .
皮肤调理剂
它通过在皮肤上形成一个封闭层来发挥皮肤调理剂的作用,这有助于防止水分流失 .
增稠剂
三羟基硬脂酸酯会增加化妆品中脂质部分的粘度,从而有助于其稠度和稳定性 .
安全评估
作用机制
Target of Action
Trihydroxystearin, also known as hydrogenated castor oil, primarily targets the skin and hair. It is used extensively in cosmetics and personal care products due to its emollient, moisturizing, and thickening properties .
Mode of Action
Trihydroxystearin works by increasing the thickness of the lipid (oil) portion of cosmetic products . When used in skin care formulations, it slows the loss of water from the skin by forming a barrier on the skin’s surface . In hair care, it improves the texture and manageability of hair, making it softer and more manageable .
Biochemical Pathways
Trihydroxystearin is the triester of glycerin and hydroxystearic acid . It is produced by combining castor oil with glycerin in the presence of a catalyst, resulting in the formation of a triglyceride . This triglyceride is then further reacted with an oxidizing agent to create trihydroxystearin .
Result of Action
The application of Trihydroxystearin results in hydrated and softened skin, making it smoother and more supple . It also helps to improve the texture and consistency of creams and lotions . In hair care, it conditions the hair, making it softer and more manageable .
Action Environment
Trihydroxystearin is a rheological additive made by hydrogenating castor oil, resulting in a fine powder . It provides thixotropic thickening (shear thinning properties) in various oils including mineral, vegetable and silicones oils, and also low-polarity aliphatic solvents . It is also used as a film former, which enhances the water resistance and durability of formulations . The efficacy and stability of Trihydroxystearin can be influenced by environmental factors such as temperature, as it has a melting point of 85-88°C .
安全和危害
未来方向
The global castor oil market size is projected to reach US$ 1,315.00 million by 2024 . The castor oil sales are expected to witness a moderate CAGR of 3.2% from 2024 to 2034 . The hydrogenated castor oil segment is well-positioned to maintain its lead in driving castor oil sales within the market as long as industries prioritize performance and durability .
生化分析
Biochemical Properties
Trihydroxystearin is the triester of glycerin and hydroxystearic acid . It plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is used as a skin conditioning agent, solvent, and viscosity increasing agent in cosmetics . Its performance is the result of its water insolubility and compatibility with various lipids .
Cellular Effects
Trihydroxystearin has several effects on cells and cellular processes. When used in skin care formulations, it slows the loss of water from the skin by forming a barrier on the skin’s surface . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Trihydroxystearin involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
2,3-bis(12-hydroxyoctadecanoyloxy)propyl 12-hydroxyoctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H110O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h51-54,58-60H,4-50H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOXQTXVACYMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)OC(=O)CCCCCCCCCCC(CCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051701 | |
| Record name | 1,2,3-Propanetriyl tris(12-hydroxyoctadecanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
939.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [BASF MSDS] | |
| Record name | Castor oil, hydrogenated | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20406 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
139-44-6, 8001-78-3 | |
| Record name | Trihydroxystearin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl tris(12-hydroxystearate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Castor oil, hydrogenated [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008001783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thixin R | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, 12-hydroxy-, 1,1',1''-(1,2,3-propanetriyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Propanetriyl tris(12-hydroxyoctadecanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Castor oil, hydrogenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-propanetriyl tris(12-hydroxyoctadecanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIHYDROXYSTEARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06YD7896S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















